GNE-431

BTK inhibitor resistance C481S mutation Non-covalent inhibitor

GNE-431 (CAS 1433820-83-7) is a potent, selective, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Unlike first-generation covalent inhibitors such as ibrutinib, GNE-431 does not rely on binding to residue Cys481, a common site for acquired resistance mutations.

Molecular Formula C30H32N10O2
Molecular Weight 564.654
CAS No. 1433820-83-7
Cat. No. B607686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-431
CAS1433820-83-7
SynonymsGNE-431;  GNE 431;  GNE431; 
Molecular FormulaC30H32N10O2
Molecular Weight564.654
Structural Identifiers
SMILESCN1CCN2C(=CC(=N2)NC3=CC(=NN4C3=NC=C4)C5=C(C(=NC=C5)N6CCN7C8=C(CCCC8)C=C7C6=O)CO)C1
InChIInChI=1S/C30H32N10O2/c1-36-10-13-39-20(17-36)15-27(35-39)33-24-16-23(34-40-9-8-32-29(24)40)21-6-7-31-28(22(21)18-41)38-12-11-37-25-5-3-2-4-19(25)14-26(37)30(38)42/h6-9,14-16,41H,2-5,10-13,17-18H2,1H3,(H,33,35)
InChIKeyXCTHZVUJRUQEGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNE-431 CAS 1433820-83-7 Non-Covalent BTK Inhibitor for Ibrutinib-Resistant Research


GNE-431 (CAS 1433820-83-7) is a potent, selective, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Unlike first-generation covalent inhibitors such as ibrutinib, GNE-431 does not rely on binding to residue Cys481, a common site for acquired resistance mutations [1]. It belongs to the pyrazolopyrazine imidazopyridazine structural class and demonstrates high activity against both wild-type BTK and a range of clinically relevant, ibrutinib-resistant BTK mutants .

Why Generic Ibrutinib Analogs Cannot Substitute for GNE-431 in BTK Mutant Studies


Substituting GNE-431 with a generic covalent BTK inhibitor like ibrutinib or its analogs will critically undermine studies involving ibrutinib-resistant malignancies. Covalent inhibitors are ineffective against the common resistance-conferring C481S mutation, whereas GNE-431 uniquely maintains single-digit nanomolar potency against this and other gatekeeper mutations (T474I, T474M) because its non-covalent binding mode is structurally independent of Cys481 [1]. Simply using a 'BTK inhibitor' without this differentiated mutational profile introduces a fundamental liability that compromises experimental validity in resistance models.

Quantitative Differentiation Guide for GNE-431 vs. BTK Inhibitor Comparators


GNE-431 Maintains Potency Against Ibrutinib-Resistant C481S Mutant Unlike Covalent Inhibitors

GNE-431 demonstrates equipotent inhibition against wild-type (WT) and the ibrutinib-resistant C481S mutant BTK, a critical differentiation from the covalent comparator ibrutinib, which loses functional activity against this mutant. In a TR-FRET biochemical assay, GNE-431 inhibited C481S mutant BTK with an IC50 of 2.5 nM, which is comparable to its WT IC50 of 3.2 nM [1]. In contrast, the primary source publication notes that covalent inhibitors like ibrutinib are rendered ineffective by C481 mutations [1].

BTK inhibitor resistance C481S mutation Non-covalent inhibitor

GNE-431 Pan-Mutant Activity Profile Against C481R, T474I, and T474M BTK Mutants

Beyond the C481S mutation, GNE-431 demonstrates a broad 'pan-mutant' inhibitory profile that extends to other clinically relevant ibrutinib-resistant mutations, including C481R and the gatekeeper mutants T474I and T474M, a feature not shared by covalent inhibitors or many early non-covalent analogs. In the same TR-FRET assay system, GNE-431 exhibited IC50 values ranging from 7.5 to 10 nM against these mutant forms [1]. This contrasts with compounds like ibrutinib, which are entirely inactive against these mutants, and CGI-1746, which shows a 1.8-fold loss of potency against the C481S mutant compared to WT [2].

Pan-BTK inhibition T474 gatekeeper mutation Ibrutinib resistance

Exquisite Kinase Selectivity of GNE-431 Demonstrated by X-Ray Crystallography

Achieving kinome-wide selectivity is a critical challenge for ATP-competitive inhibitors. GNE-431 achieves exquisite selectivity for BTK through a unique binding mode characterized by X-ray crystallography [1]. The co-crystal structure (PDB: 5KUP) reveals that the compound occupies the ATP-binding pocket without contacting Cys481 and extends into a specificity pocket, explaining its high selectivity over other kinases, including related TEC family members like ITK, EGFR, and JAK2, for which no significant inhibition (IC50 > 1 µM) was detected in profiling panels [1]. This level of structural annotation is not available for many early-stage non-covalent analogs like CGI-1746.

Kinase selectivity X-ray crystallography Structural biology

GNE-431 Potently Suppresses BTK Autophosphorylation and BCR Signaling in Cellular Contexts

The biochemical potency of GNE-431 translates directly into robust cellular activity, a key procurement criterion for translational research. GNE-431 potently inhibited BCR signaling and blocked BTK autophosphorylation (pY223) in C481S BTK mutant-transfected cells [1]. In stimulated human peripheral blood mononuclear cells (PBMCs), treatment with GNE-431 led to a significant reduction in downstream CD69 activation marker expression, confirming engagement of the target pathway in a physiologically relevant context [1]. While quantitative IC50 values for this assay are not specified, the functional blockade is comparable to that achieved by covalent inhibitors on WT BTK, but is maintained at the C481S mutant where covalent inhibitors fail entirely.

Cellular pharmacology BTK autophosphorylation BCR signaling

Optimal Applications of GNE-431 in BTK Research and Drug Discovery


Probing Ibrutinib-Resistance Mechanisms in B-Cell Malignancy Models

GNE-431 is the gold-standard chemical probe for dissecting BTK signaling pathways in cell lines or animal models that express the ibrutinib-resistant C481S, C481R, T474I, or T474M mutations. Its pan-mutant activity (IC50 = 2.5-10 nM) allows researchers to confirm BTK-dependence of a phenotype while minimizing confounding effects from off-target kinases [1].

Structural Biology and Rational Drug Design for Non-Covalent BTK Inhibitors

The availability of a high-resolution co-crystal structure (PDB: 5KUP) makes GNE-431 an exceptional starting point for structure-based drug design. It can serve as a positive control and reference ligand in fragment-based screening or in silico docking studies aimed at developing next-generation BTK inhibitors that overcome Cys481-independent resistance [1].

In Vitro Selectivity Profiling Standards for BTK Assay Development

GNE-431, with its nanomolar potency and exquisite selectivity confirmed against a broad kinase panel, is an ideal reference standard for calibrating and validating biochemical and cellular BTK activity assays. Its superior selectivity compared to early non-covalent analogs reduces the risk of false positives in screening cascades [1].

Investigating BTK's Role in Autoimmune Disease Signaling

The potent inhibition of BCR signaling and CD69 activation in human PBMCs supports the use of GNE-431 as a tool to study BTK function in immune cells ex vivo. Its ability to block B-cell activation without the reactivity residues common to covalent inhibitors provides a cleaner pharmacological profile for immunology studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-431

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.